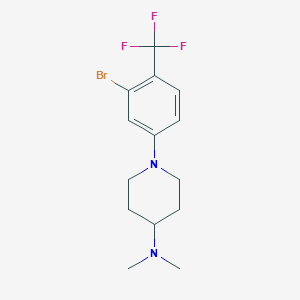
1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Übersicht
Beschreibung
1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C14H18BrF3N2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, identified by CAS number 1779122-81-4, is a synthetic organic compound that features a piperidine ring with significant potential in pharmaceutical applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN, with a molecular weight of 351.20 g/mol. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group on the phenyl ring, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 351.20 g/mol |
| CAS Number | 1779122-81-4 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cancer cell proliferation, such as AAK1 and GAK, which are crucial for viral replication and cellular signaling pathways. The compound's ability to form stable complexes with these targets alters their activity, leading to antitumor effects and potential antiviral properties .
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
1. Cancer Therapy
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This suggests its potential as an anticancer agent.
2. Neuropharmacology
The compound may also have implications in treating neurodegenerative diseases such as Alzheimer's. Its structural characteristics allow it to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation . This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies have shown that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Case Study 2: Neuroprotective Effects
A study investigating the effects on neurodegenerative models found that the compound improved cognitive performance in rodent models by inhibiting cholinesterase activity. This effect was associated with enhanced synaptic plasticity and memory retention .
Eigenschaften
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-19(2)10-5-7-20(8-6-10)11-3-4-12(13(15)9-11)14(16,17)18/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFFCCBQKFYTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















